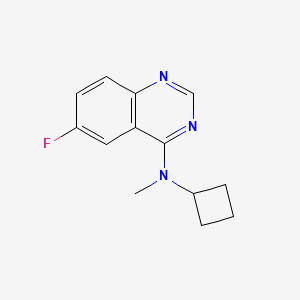

N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine

CAS No.: 2640893-23-6

Cat. No.: VC11861735

Molecular Formula: C13H14FN3

Molecular Weight: 231.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2640893-23-6 |

|---|---|

| Molecular Formula | C13H14FN3 |

| Molecular Weight | 231.27 g/mol |

| IUPAC Name | N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine |

| Standard InChI | InChI=1S/C13H14FN3/c1-17(10-3-2-4-10)13-11-7-9(14)5-6-12(11)15-8-16-13/h5-8,10H,2-4H2,1H3 |

| Standard InChI Key | BDKNMLXUDQWFJK-UHFFFAOYSA-N |

| SMILES | CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F |

| Canonical SMILES | CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F |

Introduction

N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Despite the lack of specific literature directly focused on this compound, understanding its structure and potential applications can be inferred from related quinazoline derivatives.

Synthesis and Preparation

The synthesis of quinazoline derivatives typically involves condensation reactions between appropriate precursors. For N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine, synthesis might involve the reaction of a fluorinated quinazoline precursor with cyclobutylamine and subsequent methylation.

Biological Activity and Potential Applications

Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. The presence of a fluorine atom and a cyclobutyl group could influence the compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing its bioavailability and efficacy.

| Biological Activity | Potential Application |

|---|---|

| Antimicrobial | Treatment of bacterial infections |

| Anticancer | Inhibition of cancer cell growth |

| Antimalarial | Treatment of malaria |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume